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Introduction
Lactalbumin hydrolysate, a predigested form of whey protein, is gaining significant attention in

the field of sports nutrition. The enzymatic hydrolysis process breaks down the protein into

smaller peptides and free amino acids, leading to more rapid digestion and absorption

compared to intact proteins.[1] This characteristic is particularly beneficial for athletes and

active individuals seeking to optimize muscle protein synthesis (MPS), accelerate recovery, and

enhance performance. This document provides a comprehensive overview of the application of

lactalbumin hydrolysates in sports nutrition, including a summary of quantitative data from

relevant studies, detailed experimental protocols for key assays, and visualizations of the

underlying physiological mechanisms.

Lactalbumin is a significant source of essential amino acids (EAAs) and branched-chain

amino acids (BCAAs), particularly leucine, which plays a pivotal role in stimulating the mTOR

signaling pathway, a central regulator of muscle protein synthesis.[2][3] The rapid availability of

these amino acids following ingestion of lactalbumin hydrolysate is thought to provide a more

potent anabolic stimulus compared to slower-digesting proteins.[4]

Data Presentation
The following tables summarize quantitative data from studies investigating the effects of

lactalbumin hydrolysates (or whey protein hydrolysates) on muscle protein synthesis, recovery
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markers, and performance compared to other protein sources.

Table 1: Effects of Lactalbumin/Whey Protein Hydrolysate on Muscle Protein Synthesis (MPS)

Protein
Supplement

Dosage Timing
MPS Rate
(%/h)

Percentage
Increase vs.
Control

Reference

Whey

Hydrolysate
25 g Post-exercise 0.15 ± 0.02

~122% vs.

Casein,

~31% vs. Soy

[5]

Whey Isolate 25 g Post-exercise - - [5]

Soy Protein 25 g Post-exercise - - [5]

Casein 25 g Post-exercise 0.08 ± 0.01 - [5]

Hydrolyzed

Whey
15 g At rest 0.058 ± 0.007

No significant

difference vs.

HPM

[6]

Hydrolyzed

Porcine

Muscle

(HPM)

15 g At rest 0.063 ± 0.011 - [6]

Hydrolyzed

Porcine

Blood (HPB)

15 g At rest 0.048 ± 0.007 - [6]

Table 2: Effects of Lactalbumin/Whey Protein Hydrolysate on Muscle Recovery and

Performance
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Supplem
ent
Group

Dosage Timing
Outcome
Measure

Result

Percenta
ge
Change
vs.
Control/C
omparato
r

Referenc
e

Carbohydr

ate + α-

Lactalbumi

n (CA)

0.34 g/kg/h
Post-

exercise

Pressure

Pain

Threshold

(PPT)

Higher

PPT at 2h

post-

exercise

~17%

higher vs.

CW

[7][8]

Carbohydr

ate + Whey

Isolate

(CW)

0.34 g/kg/h
Post-

exercise

Pressure

Pain

Threshold

(PPT)

Lower PPT

at 2h post-

exercise

- [7][8]

Carbohydr

ate + α-

Lactalbumi

n (CA)

Consumed

2h pre-

exercise

Pre-

exercise

Pressure

Pain

Threshold

(PPT)

Higher

PPT pre-

and post-

exercise

~17.5%

higher

(pre),

~9.8%

higher

(post) vs.

CW

[9]

Carbohydr

ate + Whey

Isolate

(CW)

Consumed

2h pre-

exercise

Pre-

exercise

Pressure

Pain

Threshold

(PPT)

Lower PPT

pre- and

post-

exercise

- [9]

Carbohydr

ate + α-

Lactalbumi

n (CA)

Consumed

2h pre-

exercise

Post-

exercise

Feeling of

Fatigue

Reduced

fatigue

post-

exercise

Significantl

y lower vs.

CW

[9]

Whey

Protein

Hydrolysat

25 g Daily for 7

days post-

exercise

Isometric

Knee

Extensor

Faster

strength

recovery

Significantl

y faster vs.

FW, WPI,

[10]
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e

(WPHNB)

Strength

Recovery

WPH1,

WPH2

Flavored

Water

(FW)

-

Daily for 7

days post-

exercise

Isometric

Knee

Extensor

Strength

Recovery

Slower

strength

recovery

- [10]

Whey

Protein

Isolate

(WPI)

25 g

Daily for 7

days post-

exercise

Isometric

Knee

Extensor

Strength

Recovery

Slower

strength

recovery

- [10]

α-

Lactalbumi

n (A-LAC)

Post-

competition

Post-

competition

Yo-Yo

Intermittent

Recovery

Test Level

1

Improved

performanc

e at 24h

post

Improved

vs. CON

and PLA

[11]

Placebo

(PLA)

Post-

competition

Post-

competition

Yo-Yo

Intermittent

Recovery

Test Level

1

Decreased

performanc

e at 14h,

partial

recovery at

24h

- [11]

Control

(CON)

Post-

competition

Post-

competition

Yo-Yo

Intermittent

Recovery

Test Level

1

Decreased

performanc

e at 14h,

partial

recovery at

24h

- [11]

Signaling Pathways
The anabolic effects of lactalbumin hydrolysates are primarily mediated through the activation

of the PI3K/Akt/mTOR signaling pathway, which is a master regulator of muscle protein
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PI3K/Akt/mTOR signaling pathway activation by lactalbumin hydrolysate and exercise.

Experimental Workflow
A typical experimental workflow to assess the efficacy of lactalbumin hydrolysate on muscle

recovery and protein synthesis involves a series of controlled procedures.

Pre-Intervention

Intervention

Post-Intervention

Baseline Measurements
(Blood sample, Muscle Biopsy,

MVC, DOMS)

Muscle-Damaging
Exercise Protocol

Lactalbumin Hydrolysate
or Placebo Ingestion

Post-Exercise Measurements
(Blood samples, Muscle Biopsies,

MVC, DOMS at various time points)

Click to download full resolution via product page

General experimental workflow for assessing lactalbumin hydrolysate efficacy.

Experimental Protocols
Measurement of Muscle Protein Synthesis (MPS) using
L-[ring-¹³C₆]phenylalanine Infusion
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This protocol describes the primed, constant infusion method to determine the fractional

synthetic rate (FSR) of muscle protein.[10][12]

Materials:

Sterile, pyrogen-free L-[ring-¹³C₆]phenylalanine

0.9% sterile saline

Infusion pump and tubing

Catheters (for infusion and blood sampling)

Heated hand box (for arterialized venous blood sampling)

Blood collection tubes (e.g., EDTA-coated)

Muscle biopsy needles (e.g., modified Bergström)[1][9]

Liquid nitrogen

Homogenization buffer

Perchloric acid

Hydrochloric acid

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass

spectrometry (LC-MS/MS) system

Procedure:

Subject Preparation: Subjects should fast overnight (8-12 hours). Insert a catheter into an

antecubital vein for tracer infusion and another into a dorsal hand vein of the contralateral

arm for blood sampling. Place the sampling hand in a heated box (~60°C) to obtain

arterialized venous blood.
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Baseline Sampling: Collect a baseline blood sample and a muscle biopsy from the vastus

lateralis muscle. Immediately freeze the muscle tissue in liquid nitrogen.[1][9]

Tracer Infusion: Administer a priming bolus of L-[ring-¹³C₆]phenylalanine (e.g., 2 µmol/kg) to

rapidly achieve isotopic equilibrium. Immediately follow with a constant infusion (e.g., 0.05

µmol/kg/min) for the duration of the study (e.g., 6 hours).[10]

Blood Sampling: Collect blood samples at regular intervals (e.g., every 30-60 minutes) to

measure plasma phenylalanine enrichment.

Exercise and Supplementation: At a designated time point during the infusion, subjects

perform a bout of resistance exercise. Immediately post-exercise, subjects ingest the

lactalbumin hydrolysate or placebo beverage.

Post-Exercise Biopsy: Take a final muscle biopsy from the same leg, a few centimeters

proximal to the initial biopsy site, at the end of the infusion period. Immediately freeze the

tissue in liquid nitrogen.

Sample Analysis:

Plasma: Deproteinize plasma samples and determine the enrichment of L-[ring-

¹³C₆]phenylalanine using GC-MS or LC-MS/MS.

Muscle Tissue:

Grind the frozen muscle tissue to a powder under liquid nitrogen.

Homogenize the tissue and precipitate the protein.

Separate the intracellular free amino acid pool (supernatant) and the muscle protein

pellet.

Hydrolyze the protein pellet to its constituent amino acids.

Determine the enrichment of L-[ring-¹³C₆]phenylalanine in the intracellular free pool and

incorporated into muscle protein using GC-MS or LC-MS/MS.

Calculation of FSR: FSR (%/h) = (E_p / (E_precursor * t)) * 100 Where:
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E_p is the change in enrichment of protein-bound phenylalanine between the two

biopsies.

E_precursor is the average enrichment of the precursor pool (plasma or intracellular

phenylalanine) over the incorporation period.

t is the time in hours between biopsies.

Assessment of Muscle Damage: Creatine Kinase (CK)
Measurement
This protocol outlines the measurement of plasma creatine kinase-MM isoenzyme (CK-MM)

concentration using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][13]

Materials:

Human Creatine Kinase MM (CK-MM) ELISA Kit

Microplate reader capable of measuring absorbance at 450 nm

Pipettes and pipette tips

Deionized water

Wash bottle or automated microplate washer

Procedure:

Sample Collection and Preparation:

Collect blood samples into EDTA- or heparin-containing tubes at baseline and at specified

time points post-exercise (e.g., 24, 48, 72 hours).

Centrifuge the blood at 1000 x g for 15 minutes at 4°C to separate the plasma.

Aliquot and store the plasma at -80°C until analysis.

ELISA Protocol (General Steps - refer to specific kit manual for details):
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Prepare all reagents, standards, and samples as instructed in the kit manual. It is

recommended to run all samples and standards in duplicate.

Add 100 µL of standards and samples to the appropriate wells of the pre-coated

microplate.

Incubate for the specified time and temperature (e.g., 90 minutes at 37°C).

Wash the wells multiple times with the provided wash buffer.

Add 100 µL of the biotin-conjugated detection antibody to each well and incubate (e.g., 60

minutes at 37°C).

Wash the wells.

Add 100 µL of Streptavidin-HRP conjugate and incubate (e.g., 30 minutes at 37°C).

Wash the wells.

Add 90 µL of TMB substrate and incubate in the dark (e.g., 15-30 minutes at 37°C) until

color develops.

Add 50 µL of stop solution to each well.

Read the absorbance at 450 nm within 5 minutes.

Data Analysis:

Generate a standard curve by plotting the absorbance of each standard against its known

concentration.

Determine the concentration of CK-MM in the samples by interpolating their absorbance

values from the standard curve.

Assessment of Muscle Soreness: Delayed Onset Muscle
Soreness (DOMS)
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This protocol describes the use of a Visual Analog Scale (VAS) to quantify perceived muscle

soreness.[14][15][16]

Materials:

100 mm Visual Analog Scale (a horizontal line with "No Pain" at the 0 mm mark and "Worst

Possible Pain" at the 100 mm mark).

Procedure:

Instructions to the Subject: Instruct the subject to make a vertical mark on the 100 mm line

that corresponds to their current level of muscle soreness in the specified muscle group

(e.g., quadriceps).

Standardization: To ensure consistency, the assessment should be performed under specific

conditions, such as during a standardized movement (e.g., a bodyweight squat) or upon

palpation of a specific anatomical landmark.[16]

Measurement: Measure the distance in millimeters from the "No Pain" end of the line to the

subject's mark. This value represents the DOMS score.

Timing: Assess DOMS at baseline and at regular intervals post-exercise (e.g., 24, 48, and 72

hours).

Assessment of Muscle Function Recovery: Maximal
Voluntary Contraction (MVC)
This protocol outlines the measurement of isometric strength of the quadriceps muscle.[2][11]

[17]

Materials:

Isometric dynamometer or a specialized chair with a strain gauge.

Goniometer to ensure correct joint angles.

Procedure:
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Subject Positioning: Seat the subject on the testing chair with their hip and knee flexed at 90

degrees. Secure the subject with straps across the pelvis to prevent extraneous movement.

Attach a strap connected to the dynamometer or strain gauge just above the ankle.[17]

Warm-up: Have the subject perform several submaximal contractions (e.g., 3-5 contractions

at 50-75% of perceived maximal effort) to familiarize them with the procedure.

Maximal Contraction: Instruct the subject to perform a maximal isometric contraction by

extending their knee against the strap as forcefully as possible for 3-5 seconds. Provide

strong verbal encouragement during the contraction.

Repetitions and Rest: Perform 3-5 maximal contractions with 1-2 minutes of rest between

each attempt.

Data Recording: The peak force (in Newtons) or torque (in Newton-meters) from the trial with

the highest value is recorded as the MVC.

Timing: Measure MVC at baseline and at various time points post-exercise (e.g., 24, 48, and

72 hours) to assess the recovery of muscle function.

Western Blot Analysis of PI3K/Akt/mTOR Signaling
Pathway Proteins
This protocol provides a general procedure for analyzing the phosphorylation status of key

proteins in the PI3K/Akt/mTOR pathway in muscle biopsy samples.[7][18]

Materials:

Muscle biopsy samples

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

Laemmli sample buffer

SDS-PAGE gels
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PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-

mTOR, etc.)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Protein Extraction:

Homogenize the frozen muscle biopsy sample in ice-cold lysis buffer.

Centrifuge the lysate at high speed to pellet cellular debris.

Collect the supernatant containing the total protein.

Protein Quantification: Determine the protein concentration of each sample using a BCA

assay.

Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli

buffer and boil for 5-10 minutes to denature the proteins.

SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) into the wells of an SDS-PAGE

gel and run the gel to separate proteins by size.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.
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Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest

(diluted in blocking buffer) overnight at 4°C.

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the

appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the

protein bands using an imaging system.

Analysis: Quantify the band intensity using densitometry software. Normalize the intensity of

the phosphorylated protein to the total protein to determine the activation state of the

signaling pathway.

Conclusion
Lactalbumin hydrolysates represent a promising nutritional intervention for athletes and active

individuals. Their rapid digestion and absorption kinetics, coupled with a high concentration of

leucine, provide a potent stimulus for muscle protein synthesis via the PI3K/Akt/mTOR

pathway. The available evidence suggests potential benefits for enhanced recovery from

exercise-induced muscle damage and improved performance. The protocols provided herein

offer standardized methods for researchers and drug development professionals to further

investigate the efficacy and mechanisms of action of lactalbumin hydrolysates in the context of

sports nutrition. Further research is warranted to establish optimal dosing and timing strategies

for various athletic populations and to fully elucidate the long-term effects on muscle adaptation

and performance.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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